Molecular Weight and Carbon Backbone Differentiation: 2-(Benzyloxy)butanal vs. 2-(Benzyloxy)propanal
2-(Benzyloxy)butanal (C11H14O2) possesses an ethyl substituent at the α-position, distinguishing it from the shorter-chain 2-(benzyloxy)propanal (C10H12O2) which carries a methyl group. This structural difference yields a molecular weight of 178.23 g/mol for the butanal derivative compared to 164.20 g/mol for the propanal homolog [1]. The additional methylene unit increases lipophilicity (estimated LogP ~2.2-2.4 range vs. 1.91 for the propanal ) and modifies retention characteristics in both normal-phase and reversed-phase chromatography. For procurement decisions, this molecular distinction dictates that the compounds are not interchangeable in validated synthetic sequences where exact mass balance, stoichiometric calculations, and chromatographic monitoring parameters are fixed.
| Evidence Dimension | Molecular weight and formula |
|---|---|
| Target Compound Data | 178.23 g/mol (C11H14O2) |
| Comparator Or Baseline | 164.20 g/mol (C10H12O2) |
| Quantified Difference | Δ = 14.03 g/mol (one methylene unit) |
| Conditions | Calculated from molecular formula |
Why This Matters
Prevents procurement errors where a C3 homolog could be inadvertently substituted, which would alter stoichiometry, reaction yields, and downstream analytical validation in established synthetic protocols.
- [1] SpectraBase. 2-(Benzyloxy)butyraldehyde. Spectrum ID: EDZMisLLE8b. John Wiley & Sons, Inc. Copyright © 2020-2024. View Source
